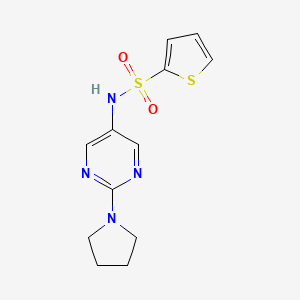

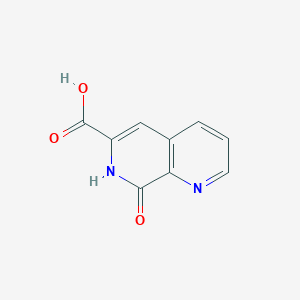

![molecular formula C9H10BrN3S B2548697 5-[(4-Bromo-1H-pyrazol-1-yl)méthyl]-2,4-diméthyl-1,3-thiazole CAS No. 2098049-75-1](/img/structure/B2548697.png)

5-[(4-Bromo-1H-pyrazol-1-yl)méthyl]-2,4-diméthyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole" is a heterocyclic molecule that contains a thiazole ring, a common motif in various chemical compounds with potential biological activity. The presence of a bromo-substituted pyrazolyl group suggests that this compound could be of interest in the synthesis of pharmaceuticals or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multistep reactions, including condensation and cycloaddition processes. For instance, the synthesis of pyrazolo[1,5-c]thiazoles, which are structurally similar to the compound , can be achieved by dehydration of related dicarboxylate 2-oxides, acting as thiocarbonyl ylides in cycloadditions with electron-deficient alkenes or alkynes . Additionally, the synthesis of related compounds, such as 3,5-dimethyl-1H-pyrazole derivatives, can involve reactions with ethylchloroacetate and thiosemicarbazide, followed by cyclocondensation to form various heterocyclic structures .

Molecular Structure Analysis

The molecular structure of compounds similar to "5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole" can be characterized using techniques such as X-ray crystallography, which provides information on the arrangement of atoms within the crystal lattice. For example, antipyrine derivatives have been found to crystallize in the monoclinic space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions and condensations. The reactivity of these compounds can be influenced by the substituents on the thiazole ring and the presence of other functional groups. For example, the cycloaddition behavior of pyrazolo[1,5-c]thiazoles is influenced by the nature of the dipolarophile, with thiocarbonyl ylide behavior observed in reactions with electron-deficient alkenes and alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using a range of analytical techniques. Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to elucidate the structure and confirm the identity of synthesized compounds . Additionally, the solubility, melting point, and stability of these compounds can be assessed through experimental measurements. The presence of a bromo-substituent on the pyrazolyl group could affect the compound's reactivity and its potential to form coordination complexes with metals .

Applications De Recherche Scientifique

- Les dérivés thiazoliques, y compris ceux contenant des motifs pyrazole, ont été étudiés pour leur potentiel en tant qu'agents antitumoraux. Des chercheurs ont synthétisé et évalué des composés ayant cette structure de base pour leurs effets cytotoxiques contre diverses lignées de cellules cancéreuses .

- Certains composés porteurs de pyrazole présentent des activités antileishmaniennes et antimalariennes puissantes. Des chercheurs ont synthétisé des pyrazoles couplés à l'hydrazine et évalué leur efficacité contre les parasites protozoaires .

Recherche Antitumorale et Anticancéreuse

Activité Antiparasitaire

En résumé, les propriétés diverses de ce composé en font un candidat prometteur pour des recherches plus approfondies dans divers domaines scientifiques. Ses applications potentielles vont de la thérapie contre le cancer aux agents antimicrobiens, et sa structure unique offre des voies passionnantes pour le développement de médicaments. Les chercheurs continuent d'explorer ses activités biologiques et son potentiel thérapeutique . 🌟

Mécanisme D'action

Safety and Hazards

The safety and hazards of “5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole” would depend on its specific structure and properties. For example, 4-Bromo-1-methyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause eye damage, skin irritation, and respiratory system toxicity .

Orientations Futures

The future directions for research on “5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new drugs .

Propriétés

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3S/c1-6-9(14-7(2)12-6)5-13-4-8(10)3-11-13/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWOPMNDDPYLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

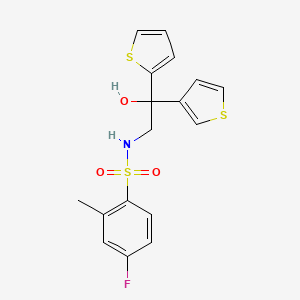

![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)

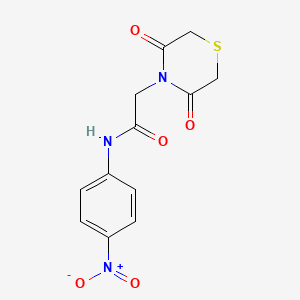

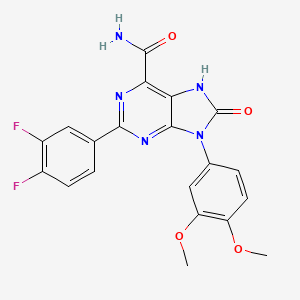

![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

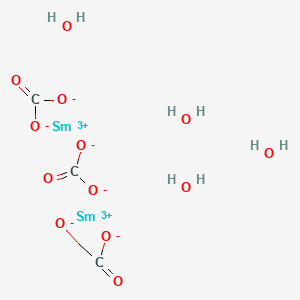

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)